2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a 2,4-dichlorobenzylthio group and a 4-ethoxyphenyl group. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2,4-dichlorobenzylthiol.
Attachment of the 4-ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.
Substitution: Halides, thiols, amines, palladium catalysts, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives or dechlorinated products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
Industrial Applications: It may be explored for use in the development of new materials, catalysts, or chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-dichlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the 4-ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Similar structure but has a methoxy group instead of an ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the 4-ethoxyphenyl group in 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one may confer unique properties, such as enhanced lipophilicity, altered binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C23H18Cl2N2O2S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-2-29-18-11-9-17(10-12-18)27-22(28)19-5-3-4-6-21(19)26-23(27)30-14-15-7-8-16(24)13-20(15)25/h3-13H,2,14H2,1H3 |
InChI Key |
YSHXZNUOLGHDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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